molecular formula C14H17F2NO2 B14205226 1-Benzyl-4,4-difluoro-3,3-dimethyl-L-proline CAS No. 854375-53-4

1-Benzyl-4,4-difluoro-3,3-dimethyl-L-proline

Katalognummer: B14205226
CAS-Nummer: 854375-53-4
Molekulargewicht: 269.29 g/mol
InChI-Schlüssel: OOPLIGKUYGLAEG-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-4,4-difluoro-3,3-dimethyl-L-proline is a synthetic organic compound characterized by the presence of a benzyl group, two fluorine atoms, and a proline backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4,4-difluoro-3,3-dimethyl-L-proline typically involves multiple steps, starting from readily available precursors. One common method involves the introduction of the benzyl group through a nucleophilic substitution reaction, followed by the introduction of fluorine atoms via electrophilic fluorination. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-4,4-difluoro-3,3-dimethyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-4,4-difluoro-3,3-dimethyl-L-proline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Benzyl-4,4-difluoro-3,3-dimethyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

  • 1-Benzyl-3,3-difluoropiperidine-4,4-diol
  • 1-Benzyl-4,4-difluoropiperidin-3-yl)methanol

Comparison: Compared to these similar compounds, 1-Benzyl-4,4-difluoro-3,3-dimethyl-L-proline stands out due to its unique proline backbone, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

854375-53-4

Molekularformel

C14H17F2NO2

Molekulargewicht

269.29 g/mol

IUPAC-Name

(2S)-1-benzyl-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C14H17F2NO2/c1-13(2)11(12(18)19)17(9-14(13,15)16)8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,18,19)/t11-/m1/s1

InChI-Schlüssel

OOPLIGKUYGLAEG-LLVKDONJSA-N

Isomerische SMILES

CC1([C@H](N(CC1(F)F)CC2=CC=CC=C2)C(=O)O)C

Kanonische SMILES

CC1(C(N(CC1(F)F)CC2=CC=CC=C2)C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.